PAF-AN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

PAF-AN-1 peut être synthétisé par une série de réactions chimiques. Une méthode courante implique l'utilisation d'une réaction de couplage de type Ullmann-Yamamoto. Cette réaction nécessite généralement un catalyseur au nickel(0) et implique le couplage d'halogénoarènes pour former le produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement des réactions de couplage similaires dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

PAF-AN-1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique souvent une substitution nucléophile, où un nucléophile remplace un groupe partant dans la molécule. .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools .

Applications De Recherche Scientifique

PAF-AN-1 a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes de diverses réactions chimiques et pour développer de nouvelles méthodes de synthèse.

Biologie : Les chercheurs utilisent this compound pour étudier le rôle du facteur d'activation plaquettaire dans les processus cellulaires et les réponses immunitaires.

Médecine : this compound est utilisé dans des études précliniques pour explorer des applications thérapeutiques potentielles, telles que les traitements des maladies inflammatoires et des réactions allergiques.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur du facteur d'activation plaquettaire, bloquant ainsi l'action du facteur d'activation plaquettaire. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à l'inflammation et à d'autres réponses immunitaires. Les cibles moléculaires impliquées comprennent les protéines G et la phospholipase C, qui jouent un rôle clé dans la cascade de signalisation .

Mécanisme D'action

PAF-AN-1 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the action of the platelet-activating factor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and other immune responses. The molecular targets involved include G-proteins and phospholipase C, which play key roles in the signaling cascade .

Comparaison Avec Des Composés Similaires

PAF-AN-1 est similaire à d'autres antagonistes du facteur d'activation plaquettaire, tels que la pinusolide et la pipérenone. This compound se distingue par sa forte puissance et sa spécificité pour le récepteur du facteur d'activation plaquettaire. Cela en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

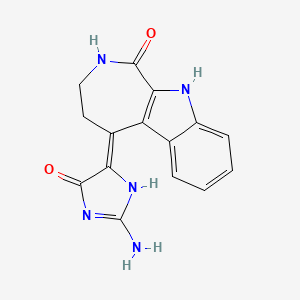

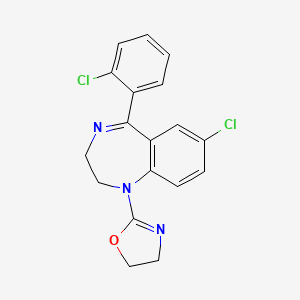

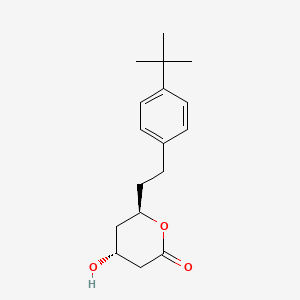

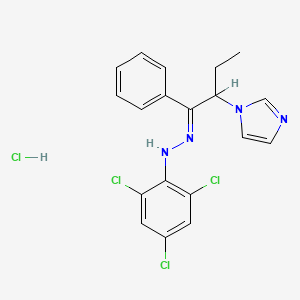

Des composés similaires comprennent :

Propriétés

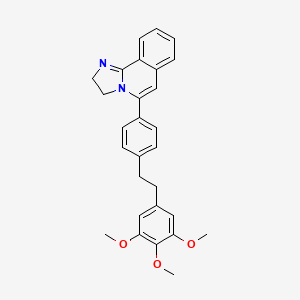

Formule moléculaire |

C28H28N2O3 |

|---|---|

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

InChI |

InChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3 |

Clé InChI |

FKRBSORUVOGNEK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)

![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)

![13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene](/img/structure/B1680871.png)